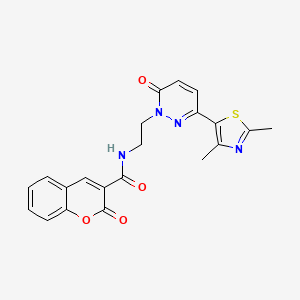

2-methyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-methyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride, also known as MTSSF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a tetrazole derivative that contains a sulfonyl fluoride group, which makes it a versatile reagent for various chemical reactions. MTSSF has been used in several scientific studies, including organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Comprehensive Analysis of 2-Methyl-2H-1,2,3,4-Tetrazole-5-Sulfonyl Fluoride Applications

Pharmaceutical Applications

2-Methyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride: is a derivative of tetrazole, which is known for its diverse biological activities. Tetrazoles serve as nonclassical bioisosteres of carboxylic acids due to their similar pKa values, making them valuable in drug design . The electron-rich nature of tetrazoles allows for versatile receptor-ligand interactions, which is beneficial in medicinal chemistry.

Antibacterial and Antifungal Activities

The tetrazole moiety, including its derivatives, exhibits significant antibacterial and antifungal properties. This is attributed to the planar structure of tetrazole, which stabilizes electrostatic repulsion of negatively charged ions through electron delocalization . This property can be harnessed in the development of new antimicrobial agents.

Analgesic and Anti-inflammatory Properties

Tetrazole derivatives are known to possess analgesic and anti-inflammatory activities. These compounds can be explored for their potential use in pain management and inflammation control, possibly leading to the development of new non-steroidal anti-inflammatory drugs (NSAIDs) .

Antitumor Activity

The structural versatility of tetrazoles allows for the synthesis of compounds with potential antitumor properties. Research into tetrazole derivatives, such as 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride , could lead to novel cancer therapies .

Material Chemistry

Tetrazoles are nitrogen-rich heterocycles that can contribute to material chemistry, particularly in the creation of new materials with unique properties due to their electron-donating and electron-withdrawing capabilities .

Angiotensin II Receptor Blockers

Some tetrazoles, like losartan and candesartan, are utilized as angiotensin II receptor blockers in cardiovascular medicine. Derivatives of tetrazole could be synthesized to develop new drugs in this category .

Virtual Screening Platforms

Tetrazoles can be used as platforms for virtual screening in drug discovery. Their unique chemical structure makes them suitable for computational models that predict biological activity, which can accelerate the drug development process .

Photographic Applications

Beyond their biological and medicinal applications, tetrazoles have uses in photography due to their chemical properties. They can be incorporated into photographic materials to improve quality and stability .

Mechanism of Action

Target of Action

Tetrazoles, a class of compounds to which 2-methyl-2h-1,2,3,4-tetrazole-5-sulfonyl fluoride belongs, are known to have diverse biological applications, predominantly in the area of material and medicinal chemistry .

Mode of Action

Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . They possess both electron-donating and electron-withdrawing properties, which can be advantageous for receptor-ligand interactions .

Biochemical Pathways

Tetrazoles have been found to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Pharmacokinetics

Tetrazolate anions are known to be more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Result of Action

Tetrazoles have been found to have a wide range of biological activities, indicating that they can have diverse molecular and cellular effects .

properties

IUPAC Name |

2-methyltetrazole-5-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3FN4O2S/c1-7-5-2(4-6-7)10(3,8)9/h1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIVPMLLCSDEOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3-methylphenyl]pyridine-3-carboxamide](/img/structure/B2585309.png)

![Methyl 3-[(4-chlorobenzyl)(methylsulfonyl)amino]thiophene-2-carboxylate](/img/structure/B2585310.png)

![2,5-Dimethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2585313.png)

![5-[1-(2-Fluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2585314.png)

![4-(4-Methoxyphenyl)[1,3]benzodioxolo[5,6-c][2,7]naphthyridine](/img/structure/B2585320.png)

![5-Methyl-1-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]pyrazolidin-3-one](/img/structure/B2585323.png)

![2-[2,2-dimethyl-3-(2-phenylethynyl)-1-aziranyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2585324.png)

![(Z)-N'-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide](/img/structure/B2585326.png)